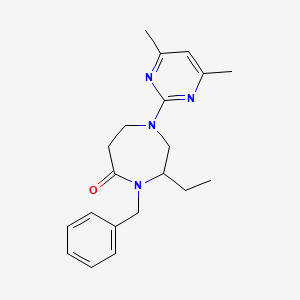
4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro15-4513, is a compound that has been extensively studied for its effects on the central nervous system. It is a benzodiazepine antagonist, meaning that it can block the effects of benzodiazepines, a class of drugs commonly used for their anxiolytic and sedative properties.
作用機序
4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one acts as a competitive antagonist at the benzodiazepine receptor site. Benzodiazepines bind to these receptors, which leads to an increase in the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one can bind to the same site as benzodiazepines, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines, which can lead to a decrease in GABA activity.
Biochemical and Physiological Effects:
4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been shown to have a variety of effects on the central nervous system. It can block the sedative and anxiolytic effects of benzodiazepines, and it can also block the effects of alcohol on the brain. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It can also increase the release of dopamine in the brain, which is involved in reward processing.
実験室実験の利点と制限
One advantage of using 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one in lab experiments is that it can be used to investigate the role of benzodiazepine receptors in various physiological and behavioral processes. It can also be used to study the effects of alcohol on the brain. One limitation of using 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one is that it is not selective for benzodiazepine receptors, and it can also bind to other receptors in the brain. This can make it difficult to interpret the results of experiments using 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one.
将来の方向性
There are several future directions for research on 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one. One area of interest is the role of benzodiazepine receptors in the development of addiction. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been shown to decrease the rewarding effects of alcohol, and it may also be effective in reducing the rewarding effects of other drugs of abuse. Another area of interest is the development of more selective benzodiazepine antagonists that can be used to investigate the role of specific benzodiazepine receptor subtypes in various physiological and behavioral processes. Finally, 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one may have potential therapeutic applications for the treatment of alcohol use disorders and other substance use disorders.
合成法
The synthesis of 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl acetoacetate to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-4,5-dihydropyrazole-5-one. This intermediate is then reacted with benzyl chloride to form 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one.
科学的研究の応用
4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has been used extensively in scientific research to study the effects of benzodiazepines on the central nervous system. It is commonly used as a tool to investigate the role of benzodiazepine receptors in various physiological and behavioral processes. 4-benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one has also been used to study the effects of alcohol on the brain, as it can block the sedative effects of alcohol.
特性
IUPAC Name |
4-benzyl-1-(4,6-dimethylpyrimidin-2-yl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-18-14-23(20-21-15(2)12-16(3)22-20)11-10-19(25)24(18)13-17-8-6-5-7-9-17/h5-9,12,18H,4,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVZFPOYBVJOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(4,6-dimethyl-2-pyrimidinyl)-3-ethyl-1,4-diazepan-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5299918.png)
![8-[(2,6-dimethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5299922.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)
![ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate](/img/structure/B5299928.png)
![(3S*,5R*)-1-(2-fluoro-5-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5299942.png)

![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299960.png)
![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)
![3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)

